MRSA Potency Advantage
FtsZ-IN-7 demonstrates 2-fold greater potency against methicillin-resistant S. aureus (MRSA) compared to its close analog FtsZ-IN-8 (compound B16), with an MIC of 0.049 μg/mL versus 0.098 μg/mL, respectively, under identical broth microdilution assay conditions [1]. Compared to the broader class of quinoline-based FtsZ inhibitors such as FtsZ-IN-1 (MIC range 0.5–8 μg/mL), FtsZ-IN-7 exhibits at least 10-fold and up to 160-fold superior activity against Gram-positive pathogens [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 0.049 μg/mL |
| Comparator Or Baseline | FtsZ-IN-8 (0.098 μg/mL); FtsZ-IN-1 (0.5–8 μg/mL) |
| Quantified Difference | 2-fold lower than FtsZ-IN-8; 10- to 160-fold lower than FtsZ-IN-1 |
| Conditions | Broth microdilution; MRSA ATCC43300 (for FtsZ-IN-7 and FtsZ-IN-8); S. aureus strains (for FtsZ-IN-1) |
Why This Matters
This substantially lower MIC translates to effective bacterial inhibition at lower compound concentrations, reducing potential off-target effects and enabling more efficient use in screening cascades and in vivo studies.
- [1] Wang Y, et al. Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study. Eur J Med Chem. 2023;254:115348. doi: 10.1016/j.ejmech.2023.115348. View Source
- [2] MedChemExpress. FtsZ-IN-1 Product Datasheet. HY-149223. 2023. View Source
